Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate
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Overview
Description
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate is an organic compound with a complex structure that includes a chlorophenyl group, an ethoxy group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with an amino group instead of a thioester linkage.
Ethyl 3-(2-chlorophenyl)-2-oxopropanoate: Lacks the ethoxy and thioester groups.
Ethyl 3-(2-chlorophenyl)-2-ethoxypropanoate: Similar but without the oxo group.
Uniqueness
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
41022-44-0 |
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Molecular Formula |
C15H19ClO4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
ethyl 3-[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C15H19ClO4S/c1-3-19-13(17)9-10-21-14(15(18)20-4-2)11-7-5-6-8-12(11)16/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
SEZKIPMURWIDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(C1=CC=CC=C1Cl)C(=O)OCC |
Origin of Product |
United States |
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